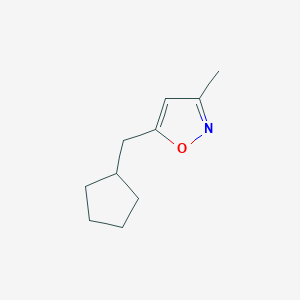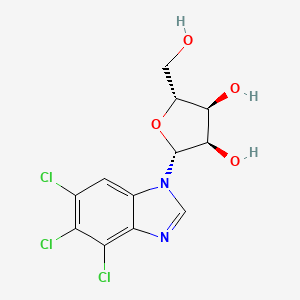
Benzimidazole, 4,5,6-trichloro-1-beta-D-ribofuranosyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzimidazole, 4,5,6-trichloro-1-beta-D-ribofuranosyl-, is a chemical compound known for its antiviral properties. It has been studied for its ability to inhibit the replication of various viruses, including influenza and mumps . This compound is a derivative of benzimidazole, a heterocyclic aromatic organic compound, and is characterized by the presence of three chlorine atoms and a ribofuranosyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole, 4,5,6-trichloro-1-beta-D-ribofuranosyl-, typically involves the condensation of o-phenylenediamine with formic acid or its derivatives, followed by chlorination and ribofuranosylation . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing the production of by-products and waste.
化学反応の分析
Types of Reactions
Benzimidazole, 4,5,6-trichloro-1-beta-D-ribofuranosyl-, undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the chlorine atoms or the ribofuranosyl group.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted benzimidazole compounds.
科学的研究の応用
Benzimidazole, 4,5,6-trichloro-1-beta-D-ribofuranosyl-, has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of antiviral drugs and other pharmaceutical products.
作用機序
The mechanism of action of benzimidazole, 4,5,6-trichloro-1-beta-D-ribofuranosyl-, involves the inhibition of transcription elongation by RNA Polymerase II . This inhibition is dependent on factors such as DRB sensitivity-inducing factor (DSIF), negative elongation factor (NELF), and positive transcription elongation factor b (P-TEFb). The compound also interferes with DNA topoisomerase II, affecting the transcription and replication processes of viruses .
類似化合物との比較
Similar Compounds
2,5,6-Trichloro-1-beta-D-ribofuranosylbenzimidazole: Similar in structure but with different substitution patterns.
2-Bromo-5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole: Contains bromine instead of chlorine, leading to different chemical properties.
Uniqueness
Benzimidazole, 4,5,6-trichloro-1-beta-D-ribofuranosyl-, is unique due to its specific substitution pattern, which imparts distinct antiviral properties. Its ability to inhibit RNA Polymerase II and interfere with DNA topoisomerase II makes it a valuable compound in antiviral research and drug development.
特性
CAS番号 |
53-82-7 |
|---|---|
分子式 |
C12H11Cl3N2O4 |
分子量 |
353.6 g/mol |
IUPAC名 |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(4,5,6-trichlorobenzimidazol-1-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H11Cl3N2O4/c13-4-1-5-9(8(15)7(4)14)16-3-17(5)12-11(20)10(19)6(2-18)21-12/h1,3,6,10-12,18-20H,2H2/t6-,10-,11-,12-/m1/s1 |
InChIキー |
YIZVLEZXUKBKLQ-GUOLCYNNSA-N |
異性体SMILES |
C1=C2C(=C(C(=C1Cl)Cl)Cl)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
正規SMILES |
C1=C2C(=C(C(=C1Cl)Cl)Cl)N=CN2C3C(C(C(O3)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


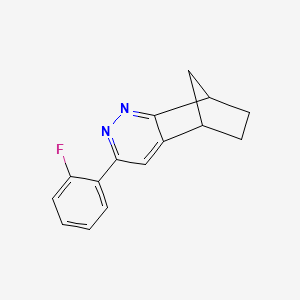

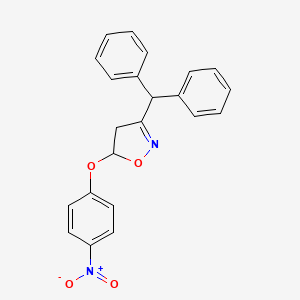
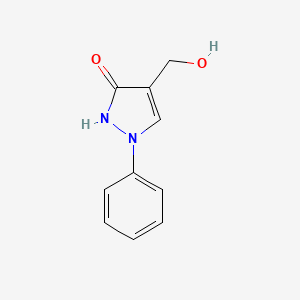
![3-[(2-Chlorophenyl)methoxy]oxolane](/img/structure/B12917988.png)
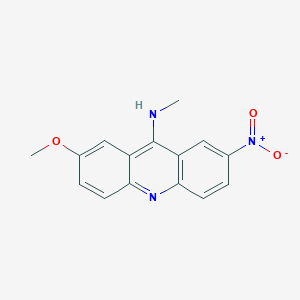


![Cyclooct[a]indolizine-6-carbonitrile, 7,8,9,10,11,12-hexahydro-](/img/structure/B12918013.png)


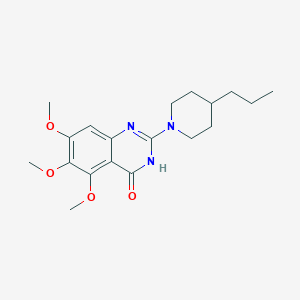
![3-(2-Bromophenyl)-5-[(propan-2-yl)oxy]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B12918031.png)
